molecular formula C24H20O4 B14240618 2-Naphthalenol, 3,3'-[(2-methylene-1,3-propanediyl)bis(oxy)]bis- CAS No. 254105-88-9

2-Naphthalenol, 3,3'-[(2-methylene-1,3-propanediyl)bis(oxy)]bis-

Katalognummer: B14240618
CAS-Nummer: 254105-88-9
Molekulargewicht: 372.4 g/mol
InChI-Schlüssel: YNYNDEJBLDOPPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Naphthalenol, 3,3’-[(2-methylene-1,3-propanediyl)bis(oxy)]bis- is a complex organic compound characterized by its naphthalenol structure with additional methylene and propanediyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenol, 3,3’-[(2-methylene-1,3-propanediyl)bis(oxy)]bis- typically involves multi-step organic reactions. One common method includes the reaction of naphthalenol derivatives with methylene and propanediyl reagents under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification processes to produce high-purity 2-Naphthalenol, 3,3’-[(2-methylene-1,3-propanediyl)bis(oxy)]bis-.

Analyse Chemischer Reaktionen

Types of Reactions

2-Naphthalenol, 3,3’-[(2-methylene-1,3-propanediyl)bis(oxy)]bis- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic or electrophilic substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, acids, or bases depending on the type of substitution

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce dihydronaphthalenes.

Wissenschaftliche Forschungsanwendungen

2-Naphthalenol, 3,3’-[(2-methylene-1,3-propanediyl)bis(oxy)]bis- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Naphthalenol, 3,3’-[(2-methylene-1,3-propanediyl)bis(oxy)]bis- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Naphthalenol: A simpler naphthalenol derivative without the methylene and propanediyl groups.

    3,3’-[(2-methylene-1,3-propanediyl)bis(oxy)]bis-phenol: A similar compound with phenol groups instead of naphthalenol.

Uniqueness

2-Naphthalenol, 3,3’-[(2-methylene-1,3-propanediyl)bis(oxy)]bis- is unique due to its specific structural features, which confer distinct chemical properties and potential applications. Its combination of naphthalenol and methylene-propanediyl groups makes it a versatile compound in various research and industrial contexts.

Eigenschaften

CAS-Nummer

254105-88-9

Molekularformel

C24H20O4

Molekulargewicht

372.4 g/mol

IUPAC-Name

3-[2-[(3-hydroxynaphthalen-2-yl)oxymethyl]prop-2-enoxy]naphthalen-2-ol

InChI

InChI=1S/C24H20O4/c1-16(14-27-23-12-19-8-4-2-6-17(19)10-21(23)25)15-28-24-13-20-9-5-3-7-18(20)11-22(24)26/h2-13,25-26H,1,14-15H2

InChI-Schlüssel

YNYNDEJBLDOPPC-UHFFFAOYSA-N

Kanonische SMILES

C=C(COC1=CC2=CC=CC=C2C=C1O)COC3=CC4=CC=CC=C4C=C3O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.